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Compound of Interest

(1R,2S)-2-aminocyclohexanol
Compound Name:
hydrochloride

Cat. No.: B112194

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2S)-2-aminocyclohexanol
hydrochloride, a pivotal chiral building block in modern organic synthesis and drug discovery.
This document details its physicochemical properties, synthesis methodologies, and its
significant role in the development of therapeutic agents, particularly as a scaffold for enzyme
inhibitors.

Physicochemical Properties

(1R,2S)-2-aminocyclohexanol hydrochloride is a white to off-white crystalline solid. Its
chirality, conferred by the specific stereochemistry at the 1 and 2 positions of the cyclohexyl
ring, is a critical feature that dictates its application in asymmetric synthesis.
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Property Value Reference
Molecular Formula CeH14CINO [1112]
Molecular Weight 151.63 g/mol [1][2]
CAS Number 190792-72-4 [1]
Appearance White to off-white crystalline

solid
Solubility Soluble in water
Stereochemistry (1R,29) [1]

Synthesis Methodology

The enantioselective synthesis of (1R,2S)-2-aminocyclohexanol is crucial for its application as

a chiral auxiliary and building block. One effective method involves the asymmetric

aminohydroxylation of cyclohexene. The resulting amino alcohol is then converted to its

hydrochloride salt.

Experimental Protocol: Asymmetric Aminohydroxylation of Cyclohexene

This protocol outlines a general procedure for the synthesis of the free amino alcohol, which is

subsequently converted to the hydrochloride salt.
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Step

Procedure

1. Catalyst Preparation

In a flame-dried reaction vessel under an inert
atmosphere (e.g., nitrogen or argon), a chiral
ligand (e.g., a derivative of a Cinchona alkaloid)
and a suitable metal precursor (e.g., a
potassium osmate salt) are dissolved in an
appropriate solvent system (e.g., a mixture of t-
butanol and water). The mixture is stirred at a
controlled temperature to form the active chiral

catalyst complex.

2. Aminohydroxylation

Cyclohexene is added to the reaction mixture,
followed by the slow, simultaneous addition of a
nitrogen source (e.g., chloramine-T or a related
sulfonamide derivative) and a base (e.g.,
sodium hydroxide). The reaction is maintained
at a low temperature (e.g., 0 °C) and stirred
vigorously for a specified period, typically
several hours, until the reaction is complete as
monitored by techniques such as Thin Layer
Chromatography (TLC) or Gas Chromatography
(GC).

3. Work-up and Isolation

Upon completion, the reaction is quenched with
a reducing agent (e.g., sodium sulfite) to
decompose the osmate esters. The organic
layer is separated, and the aqueous layer is
extracted multiple times with an organic solvent
(e.g., ethyl acetate). The combined organic
extracts are washed with brine, dried over an
anhydrous drying agent (e.g., sodium sulfate),
filtered, and concentrated under reduced
pressure to yield the crude (1R,2S)-2-

aminocyclohexanol.

4. Purification

The crude product is purified by flash column
chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of
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methanol in dichloromethane) to afford the
enantiomerically pure (1R,2S)-2-

aminocyclohexanol.

The purified (1R,2S)-2-aminocyclohexanol is
dissolved in a suitable anhydrous solvent (e.g.,
diethyl ether or isopropanol). A solution of
hydrogen chloride in the same solvent (or
) ) gaseous HCI) is added dropwise with stirring

5. Hydrochloride Salt Formation ] S ] )
until the precipitation of the hydrochloride salt is
complete. The resulting white solid is collected
by filtration, washed with the anhydrous solvent,
and dried under vacuum to yield (1R,2S)-2-

aminocyclohexanol hydrochloride.

Applications in Asymmetric Synthesis and Drug
Discovery

The distinct stereochemical arrangement of the amino and hydroxyl groups on the cyclohexane
scaffold makes (1R,2S)-2-aminocyclohexanol a valuable chiral precursor in the synthesis of a
variety of complex molecules, including pharmaceuticals and chiral ligands for asymmetric
catalysis.

Chiral Ligand Synthesis

(1R,2S)-2-aminocyclohexanol serves as a versatile starting material for the synthesis of chiral
ligands. These ligands, when complexed with transition metals, can catalyze a wide range of
asymmetric reactions, such as hydrogenations, transfer hydrogenations, and carbon-carbon
bond-forming reactions, with high enantioselectivity.

Reaction with Introduction of Coordination with Catalyzes

(1R,2S)-2-Aminocyclohexanol various reagents Functlo_n_al (_.‘vroup coordinating groups Chiral Ligand a metal center Metal-Ligand enantioselective reactions Asymmetric Catalysis
Modification Complex

Hydrochloride
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Caption: Synthesis of chiral ligands from (1R,2S)-2-aminocyclohexanol.
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Precursor for Enzyme Inhibitors

A significant application of (1R,2S)-2-aminocyclohexanol hydrochloride is in the synthesis of
enzyme inhibitors. Its rigid chiral scaffold allows for the precise spatial orientation of
pharmacophoric groups, leading to potent and selective inhibition of therapeutic targets.

Case Study: Cathepsin K Inhibitors

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in
bone resorption. Its inhibition is a therapeutic strategy for osteoporosis. Derivatives of
aminocyclohexanol have been explored as potent inhibitors of cathepsin K.

The mechanism of inhibition often involves the interaction of a warhead group on the inhibitor
with the catalytic cysteine residue in the active site of cathepsin K. The aminocyclohexanol
scaffold serves to position this warhead and other functional groups for optimal binding affinity
and selectivity.

Inhibition Mechanism
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Caption: Mechanism of Cathepsin K inhibition by an aminocyclohexanol derivative.

Biological Relevance and Signhaling Pathways

While (1R,2S)-2-aminocyclohexanol hydrochloride itself is not typically a direct modulator of
signaling pathways, its derivatives are designed to interact with specific biological targets. Its
structural motif is found in natural products and is relevant to biosynthetic pathways.

Relevance to Cispentacin Biosynthesis

The aminocyclohexanol core is structurally related to the aminocyclopentanol core of
cispentacin, an antifungal antibiotic. The biosynthesis of cispentacin involves a unique set of
enzymes, including a type Il polyketide synthase (PKS)-like machinery.[3][4] Understanding
these pathways can provide insights for synthetic biology and the development of novel
antimicrobial agents.
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Caption: Simplified overview of the cispentacin biosynthesis pathway.

Conclusion
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(1R,2S)-2-Aminocyclohexanol hydrochloride is a fundamentally important molecule in the
field of stereoselective synthesis and medicinal chemistry. Its well-defined stereochemistry and
versatile reactivity make it an invaluable tool for the construction of complex chiral molecules.
Its application in the development of enzyme inhibitors, such as those targeting cathepsin K,
highlights its significance in modern drug discovery programs aimed at treating a range of
human diseases. The continued exploration of this and related chiral scaffolds is expected to
yield novel therapeutic agents with enhanced potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112194?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

